molecular formula C12H12FI B2869547 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287312-70-1

1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2869547
CAS No.: 2287312-70-1
M. Wt: 302.131
InChI Key: YVQAFKRRKQWICP-UHFFFAOYSA-N
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Description

Fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) are a class of compounds that have been studied for over 20 years . They have been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which could potentially mimic ortho/meta-substituted arenes, has been described . Useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .


Molecular Structure Analysis

The molecular structure of fluoro-bicyclo[1.1.1]pentanes has been studied . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .


Chemical Reactions Analysis

The chemical reactions involving fluoro-bicyclo[1.1.1]pentanes have been studied . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatized into various bicyclo[1.1.1]pentane (BCP) species .


Physical and Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These compounds have been found to add three-dimensional character and saturation to compounds .

Future Directions

The future directions in the study of fluoro-bicyclo[1.1.1]pentanes involve further development of methodologies for substitution of the bridge positions, which remains underdeveloped .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQAFKRRKQWICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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